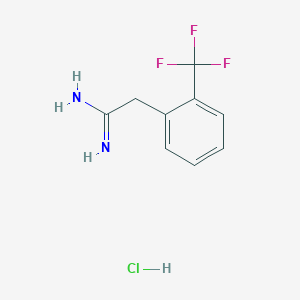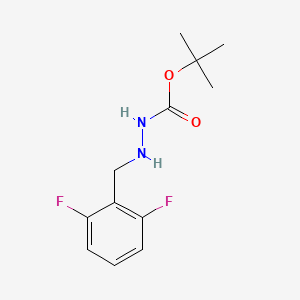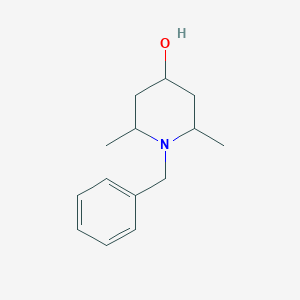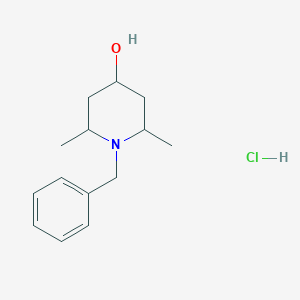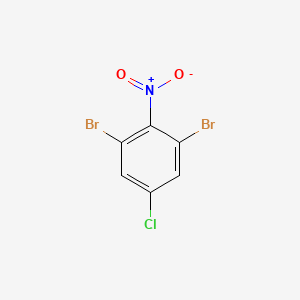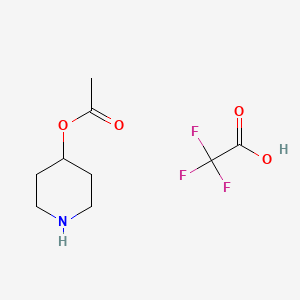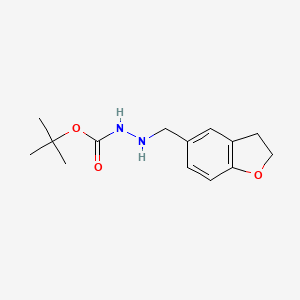
t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate” is a chemical with the CAS Number: 1693963-19-7 . It has a molecular weight of 264.32 and its IUPAC name is tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazine-1-carboxylate . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-15-9-10-4-5-12-11(8-10)6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . Its molecular weight is 264.33 and its molecular formula is C14H20N2O3 .科学的研究の応用
T-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate has been used in various scientific research applications. It has been used to synthesize a variety of organic compounds such as cyclic ketones, lactones, and amides. It has also been used to synthesize heterocyclic compounds such as quinolines and isoquinolines. In addition, this compound has been used in the synthesis of biologically active compounds such as antibiotics and drugs.
作用機序
The mechanism of action of t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate is not well-understood. However, it is believed to involve the formation of a reactive intermediate which then reacts with a nucleophile to form the desired product. The exact mechanism of action is still being studied and is an area of active research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The main advantage of using t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate in laboratory experiments is its high reactivity, which allows it to be used in a wide variety of reactions. In addition, this compound is relatively easy to synthesize and can be stored for long periods of time without degradation. However, this compound is toxic and should be handled with care. In addition, it is not soluble in water and must be used in an organic solvent.
将来の方向性
The potential future directions for t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in the synthesis of biologically active compounds such as antibiotics and drugs is needed. Finally, further research into its potential toxicity and its environmental impact is also needed.
合成法
T-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate can be synthesized via a two-step process. The first step involves the reaction of an aldehyde with hydrazine to form an aldehyde hydrazone. This is followed by the reaction of the aldehyde hydrazone with a t-butyl ester of carboxylic acid to form this compound. The following equations show the two steps of the synthesis process:
Aldehyde + Hydrazine → Aldehyde Hydrazone
Aldehyde Hydrazone + t-Butyl Ester of Carboxylic Acid → this compound
特性
IUPAC Name |
tert-butyl N-(2,3-dihydro-1-benzofuran-5-ylmethylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-15-9-10-4-5-12-11(8-10)6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATKCQNMMMGWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

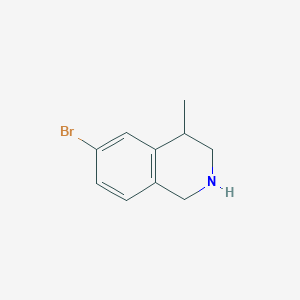
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

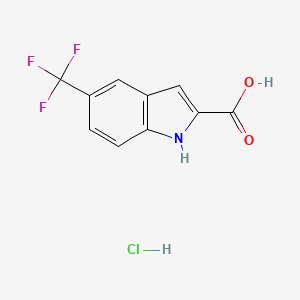
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
